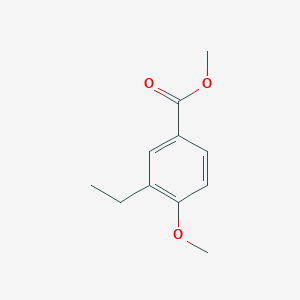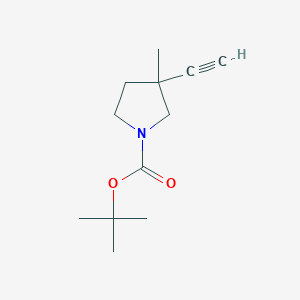
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol
描述
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a butynol structure
作用机制
Target of Action
The compound, also known as Tafamidis , primarily targets the Transthyretin (TTR) protein . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood .
Mode of Action
Tafamidis binds with high affinity and selectivity to TTR, kinetically stabilizing the tetramer . This slows monomer formation, misfolding, and amyloidogenesis . Mutations in the TTR gene generally destabilize the tetramer and/or accelerate tetramer dissociation, promoting amyloidogenesis .
Biochemical Pathways
The stabilization of the TTR tetramer by Tafamidis prevents its dissociation into monomers, thereby inhibiting the formation of amyloid fibrils . This action affects the amyloidogenic pathway, reducing the formation of soluble aggregates and tissue deposition of amyloid .
Pharmacokinetics
Tafamidis is orally bioavailable and metabolically stable . It is protein-bound and is excreted mostly unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability .
Result of Action
The stabilization of TTR by Tafamidis slows the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
Action Environment
The action of Tafamidis can be influenced by environmental factors. For instance, the deposition of amyloid may occur as a consequence of the presence of an abnormal protein, caused by high plasma levels of a normal protein, or as a result of the aging process along with some environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate alkynes under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(3,5-dichlorophenyl)-2-methylbut-3-ene-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar dichlorophenyl group but different core structure.
3,5-Dichlorobenzamide derivatives: Compounds with similar dichlorophenyl groups but different functional groups.
Uniqueness
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is unique due to its combination of a dichlorophenyl group with a butynol structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIWINSLHYFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6298452.png)
![(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298456.png)
![(S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxapho sphole](/img/structure/B6298464.png)
![2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B6298477.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6298485.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298488.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298496.png)
![(2S,3S)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298502.png)
![2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B6298509.png)
![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)
